molecular formula C9H9NO B094985 (1H-indol-6-yl)methanol CAS No. 1075-26-9

(1H-indol-6-yl)methanol

Cat. No. B094985
CAS RN: 1075-26-9
M. Wt: 147.17 g/mol
InChI Key: WRMZOPANDOHWJU-UHFFFAOYSA-N
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Patent
US05563147

Procedure details

6-hydroxymethyl indole (6.135 g, 41.69 mmol) was dissolved in ethanol (70 ml). 10% Palladium on charcoal (0.610 g) was suspended in acetic acid (70 ml) and added to the ethanol (70 ml) solution. The mixture was placed on the high pressure hydrogenator at 60 psi. After 20 hours, the mixture was filtered through Celite and the resulting solution concentrated in vacuo. The mixture was purified by flash chromatography using chloroform as solvent to yield a colourless oil.
Quantity
6.135 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1>C(O)C.[Pd].C(O)(=O)C>[CH3:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
6.135 g
Type
reactant
Smiles
OCC1=CC=C2C=CNC2=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to yield a colourless oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.